
5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氯-2-(2,4-二氯苯基)-2H-1,2,3-三唑-4-羧酸是一种属于三唑衍生物类别的化学化合物。三唑是含有三个氮原子的五元杂环化合物。这种特殊的化合物以苯基和三唑环上特定位置的氯原子存在为特征,这会影响其化学性质和反应性。
准备方法
合成路线和反应条件
5-氯-2-(2,4-二氯苯基)-2H-1,2,3-三唑-4-羧酸的合成通常涉及在特定条件下对适当的前体进行环化。一种常见的方法是将 2,4-二氯苯肼与乙酰乙酸乙酯反应,然后与三氯氧磷 (POCl3) 环化以形成三唑环。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化的反应条件可以提高产率和纯度。此外,工业方法可能包含先进的纯化技术,如结晶和色谱,以确保最终产品符合所需规格。
化学反应分析
反应类型
5-氯-2-(2,4-二氯苯基)-2H-1,2,3-三唑-4-羧酸可以进行各种化学反应,包括:
取代反应: 苯环上的氯原子可以使用亲核取代反应被其他官能团取代。
氧化和还原: 三唑环可以参与氧化和还原反应,改变其电子性质。
偶联反应: 该化合物可用于偶联反应,例如 Suzuki-Miyaura 偶联,以形成更复杂的分子。
常见试剂和条件
亲核取代: 在碱性条件下可以使用甲醇钠或叔丁醇钾等试剂。
氧化: 可以使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等氧化剂。
偶联反应: 钯催化剂和硼酸通常用于 Suzuki-Miyaura 偶联反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,亲核取代可以生成具有不同官能团的衍生物,而偶联反应可以生成联芳基化合物。
科学研究应用
5-氯-2-(2,4-二氯苯基)-2H-1,2,3-三唑-4-羧酸在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 该化合物可用于研究酶抑制和蛋白质-配体相互作用。
工业: 该化合物可用于生产农用化学品和其他特种化学品。
作用机制
5-氯-2-(2,4-二氯苯基)-2H-1,2,3-三唑-4-羧酸的作用机制涉及它与特定分子靶标的相互作用。三唑环可以与酶或受体结合,抑制其活性。氯原子可以通过疏水相互作用增强结合亲和力。所涉及的具体途径取决于所研究的特定生物系统。
相似化合物的比较
类似化合物
5-氯-2-(2,4-二氯苯基)-2H-1,2,3-三唑: 缺乏羧酸基团,这会影响其反应性和应用。
2-(2,4-二氯苯基)-2H-1,2,3-三唑-4-羧酸: 结构相似,但三唑环上的 5 位没有氯原子。
独特性
5-氯-2-(2,4-二氯苯基)-2H-1,2,3-三唑-4-羧酸因其多个氯原子和羧酸基团的存在而具有独特性,这会影响其化学性质和潜在应用。这些官能团的组合可以增强其在各种化学和生物系统中的反应性和结合亲和力。
属性
分子式 |
C9H4Cl3N3O2 |
|---|---|
分子量 |
292.5 g/mol |
IUPAC 名称 |
5-chloro-2-(2,4-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4Cl3N3O2/c10-4-1-2-6(5(11)3-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17) |
InChI 键 |
NZGKKLIYBOAMGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)
![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)

![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)


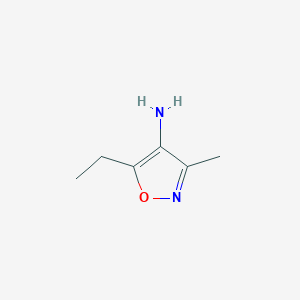
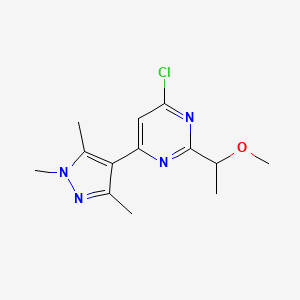
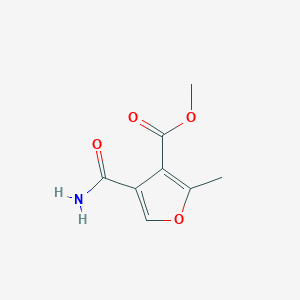
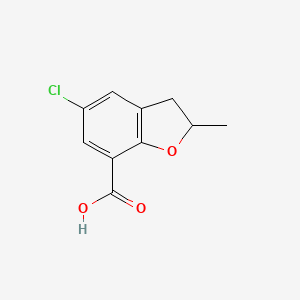
![2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B11773843.png)
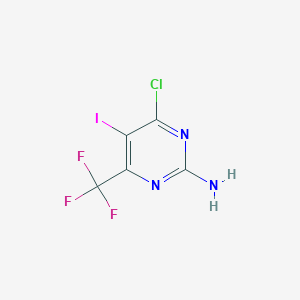
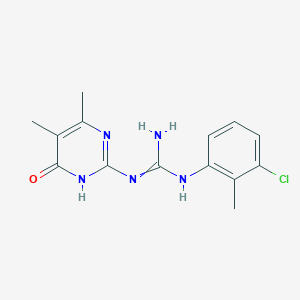
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11773866.png)
